Xylamidine

Peripheral serotonin antagonism Blood-brain barrier restriction In vivo pharmacology

Xylamidine is the definitive peripherally-restricted 5-HT2A/2C antagonist—it does not cross the blood–brain barrier, enabling anatomical dissection of cardiovascular, metabolic, and appetite-related serotonergic pathways without central interference. Unlike ketanserin, mianserin, or metergoline, it eliminates the confounding variable of CNS receptor blockade. Validated in vivo (0.1–3 mg/kg i.p.) and ex vivo (rat jugular vein). Available as free base (>98%) or tosylate salt for protocols requiring stringent peripheral selectivity.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 6443-50-1
Cat. No. B1684249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylamidine
CAS6443-50-1
SynonymsN-(2-(3-methoxyphenoxy)propyl)-m-tolylacetamidine tosylate
xylamidine
xylamidine tosylate
XYLAMIDINE TOSYLATE ANHYDROUS
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=NCC(C)OC2=CC=CC(=C2)OC)N
InChIInChI=1S/C19H24N2O2/c1-14-6-4-7-16(10-14)11-19(20)21-13-15(2)23-18-9-5-8-17(12-18)22-3/h4-10,12,15H,11,13H2,1-3H3,(H2,20,21)
InChIKeyJRYTUFKIORWTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xylamidine (CAS 6443-50-1) for Research Procurement: Compound Class and Core Characteristics


Xylamidine (CAS 6443-50-1) is an amidine-derivative serotonin receptor antagonist that acts primarily as a peripheral 5-HT2A/2C receptor antagonist with limited ability to cross the blood–brain barrier [1]. As a research compound, it is available in free base form (molecular weight 312.41, molecular formula C19H24N2O2) or as the tosylate salt, and is used exclusively as a pharmacological tool to investigate peripheral versus central serotonergic mechanisms . Xylamidine's peripheral restriction enables researchers to dissect the anatomical locus of 5-HT-mediated physiological responses without the confounding variables introduced by central serotonergic activity [1].

Why Xylamidine (CAS 6443-50-1) Cannot Be Readily Substituted with Other 5-HT2 Antagonists


Among the broader class of 5-HT2 receptor antagonists, compounds such as ketanserin, mianserin, metergoline, and LY 53857 exhibit potent antagonist activity at both peripheral and central 5-HT2 receptors [1]. This dual anatomical activity precludes their use in experiments designed to isolate peripheral serotonergic mechanisms from centrally mediated effects. Substituting xylamidine with a brain-penetrant 5-HT2 antagonist would introduce central receptor blockade as a confounding variable, compromising the interpretability of in vivo functional studies. For researchers requiring a tool to selectively interrogate peripheral 5-HT2-mediated responses, xylamidine or the structurally related BW 501C67 represent the only well-characterized options with documented peripheral restriction [1][2].

Quantitative Differentiation Evidence for Xylamidine (CAS 6443-50-1) vs. Comparator Compounds


Functional Peripheral Selectivity: Xylamidine vs. Ketanserin and Mianserin in In Vivo Pressor and Corticosterone Assays

Xylamidine demonstrates clear functional differentiation from centrally active 5-HT2 antagonists in parallel in vivo assays. At intraperitoneal doses of 0.1 and 0.3 mg/kg, xylamidine antagonized the peripheral pressor response to intravenous serotonin in pithed rats, confirming potent peripheral 5-HT2 receptor blockade [1]. However, at doses up to 3 mg/kg i.p. (10- to 30-fold higher than the effective peripheral dose), xylamidine failed to antagonize quipazine-induced elevation of serum corticosterone, a centrally mediated serotonergic response [1]. In contrast, comparator compounds ketanserin, mianserin, metergoline, and LY 53857 antagonized the central corticosterone response with ED50 values ranging from 0.03 to 0.9 mg/kg [1].

Peripheral serotonin antagonism Blood-brain barrier restriction In vivo pharmacology

Receptor Subtype Binding Profile: Xylamidine vs. BW 501C67 and Other 5-HT Antagonists

In vitro receptor binding studies demonstrate that xylamidine and the structurally related amidine BW 501C67 are potent inhibitors of [³H]spiperone binding to 5-HT2 receptors in rat frontal cortex membranes, while showing substantially lower potency at 5-HT1 receptors labeled with [³H]serotonin [1]. This binding profile distinguishes these amidines from non-selective serotonergic agents and establishes their utility as 5-HT2-preferring antagonists. The amidine class, represented by xylamidine and BW 501C67, is noted among diverse chemical scaffolds as displaying high affinity for the 5-HT2 receptor [2].

5-HT2A receptor Receptor binding affinity Serotonin receptor pharmacology

In Vitro Functional Antagonism: Xylamidine vs. Multiple Comparators in Rat Jugular Vein Contractile Response

In isolated rat jugular vein preparations, xylamidine acts as a potent antagonist of the 5-HT2 receptor-mediated contractile response to serotonin. This in vitro functional assay confirms that xylamidine's receptor binding translates to functional blockade of peripheral 5-HT2 receptors [1]. The study directly compared xylamidine with five other serotonin antagonists (BW 501C67, mianserin, ketanserin, metergoline, and LY 53857), all of which demonstrated potent antagonism in this same assay system [1].

Vascular serotonin response 5-HT2 receptor function Ex vivo pharmacology

Peripheral 5-HT2A Mediation of Hyperglycemia: Xylamidine Reversal of 5-Methoxytryptamine Effect

Xylamidine has been employed as a mechanistic probe to establish the peripheral locus of 5-HT2A-mediated hyperglycemic responses. Administration of the peripheral 5-HT2 receptor antagonist xylamidine reduced 5-methoxytryptamine-induced hyperglycemia in rats, providing functional evidence that this hyperglycemic response is mediated by peripheral 5-HT2A receptors [1]. This finding distinguishes xylamidine's utility from that of centrally active antagonists, which cannot resolve the anatomical site of action.

Glucose metabolism Peripheral 5-HT2A receptor Metabolic pharmacology

Appetite Suppression Mechanism Differentiation: Xylamidine Discriminates Peripheral 5-HTP from Fenfluramine Effects

In a 1-hour food intake test in rats, xylamidine attenuated the decrease in food intake induced by 5-HT and 5-hydroxytryptophan (5-HTP), but had no effect on fenfluramine-induced anorexia . Microstructural analysis revealed that 5-HTP and fenfluramine both induced a decrease in food intake rate and a reduction in feeding batch size; xylamidine reversed the effects of 5-HTP on food intake rate and induced a slight increase in feeding batch size itself . This differential reversal pattern establishes that the appetite suppressant effect of 5-HTP is mediated in part through peripheral 5-HT receptors, whereas fenfluramine acts via distinct mechanisms.

Feeding behavior Serotonin appetite regulation Peripheral 5-HT receptors

Physicochemical Properties for Formulation Planning: LogP and Polar Surface Area

Xylamidine exhibits calculated physicochemical parameters that inform formulation and solubility expectations: logP of 4.07, polar surface area (PSA) of 54.34 Ų, and molecular weight of 312.41 [1][2]. The compound is soluble in DMSO [3]. These parameters place xylamidine in a lipophilic range consistent with compounds that exhibit membrane permeability, though its documented blood-brain barrier restriction arises from factors beyond passive diffusion alone.

Lipophilicity Formulation development Preclinical solubility

Recommended Research Application Scenarios for Xylamidine (CAS 6443-50-1)


Peripheral vs. Central Serotonergic Mechanism Dissection in Cardiovascular Research

Xylamidine is optimally deployed in experimental paradigms requiring anatomical discrimination of 5-HT2 receptor-mediated cardiovascular responses. As demonstrated by Fuller et al. (1986), xylamidine at 0.1–0.3 mg/kg i.p. antagonizes peripheral serotonin-induced pressor responses while sparing central serotonergic effects at doses up to 3 mg/kg i.p. [1]. This functional separation enables researchers to attribute observed cardiovascular changes specifically to peripheral 5-HT2 receptor activation, distinguishing these effects from centrally mediated cardiovascular regulation.

Metabolic Studies Investigating Peripheral 5-HT2A Contributions to Glucose Homeostasis

Research protocols examining serotonergic modulation of glucose metabolism benefit from xylamidine's peripheral restriction. As shown by Yamada et al. (1997), xylamidine reduces 5-methoxytryptamine-induced hyperglycemia, establishing that this response is peripherally mediated via 5-HT2A receptors [2]. This application is particularly valuable for studies requiring separation of peripheral metabolic effects from central serotonergic influences on feeding and energy balance.

Feeding Behavior Studies Differentiating Peripheral from Central Anorectic Mechanisms

Xylamidine serves as a critical tool for discriminating the anatomical locus of appetite-suppressant drug effects. As documented in feeding microstructure analyses, xylamidine attenuates 5-HTP-induced anorexia but fails to reverse fenfluramine-induced feeding suppression, demonstrating that 5-HTP's anorectic effect involves peripheral 5-HT receptor activation whereas fenfluramine acts through distinct pathways . This differential pharmacology enables precise mechanistic characterization of novel appetite-modulating compounds.

In Vitro and Ex Vivo Peripheral 5-HT2 Receptor Functional Assays

Xylamidine is validated for use in isolated tissue preparations as a 5-HT2 receptor antagonist. In rat jugular vein assays, xylamidine potently antagonizes serotonin-induced contractile responses, confirming functional activity at vascular 5-HT2 receptors [1]. This ex vivo application supports mechanistic studies of peripheral serotonergic signaling in vascular and smooth muscle preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xylamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.